molecular formula C6H18LiNSi2 B1225656 Lithium bis(trimethylsilyl)amide CAS No. 4039-32-1

Lithium bis(trimethylsilyl)amide

Cat. No. B1225656
CAS RN: 4039-32-1
M. Wt: 167.4 g/mol
InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
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Patent
US05616732

Procedure details

To a THF (8 ml) solution of hexamethyldisilazane (615 μl), 1.66 ml of n-butyl lithium (1.56M, hexane solution) was added at -78° C., followed by stirring for 30 minutes to obtain a lithium hexamethyldisilazide solution. To this solution, a THF solution (10 ml) of 1.21 g of (1S,5R,6R,7R)-2-oxa-7-t-butyldimethylsiloxy-6-{(3S)-3-t-butyldimethylsiloxy-1-octynyl}-bicyclo[3.3.0]octan-3-one was dropwise added at -78° C., and the mixture was stirred for 30 minutes. Then, 930 mg of N-fluorobenzenesulfonimide was added thereto at -78° C. The mixture was stirred at -78° C. for 15 minutes, at 0° C. for 30 minutes and at room temperature for 30 minutes, and then poured into a saturated ammonium chloride aqueous solution. The mixture was extracted with ethyl acetate. The extract was purified by silica gel column chromatography (ethyl acetate:hexane=1:30 to 1:10) to obtain 643 mg of the above-identified compound.
Quantity
615 μL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].C([Li:14])CCC>C1COCC1>[CH3:1][Si:2]([CH3:9])([CH3:8])[N-:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[Li+:14] |f:3.4|

Inputs

Step One
Name
Quantity
615 μL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
1.66 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.